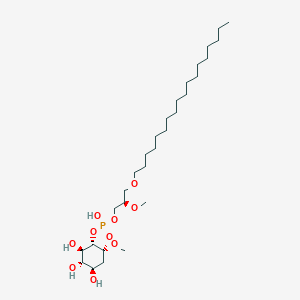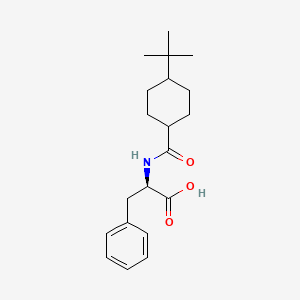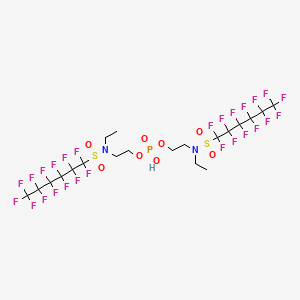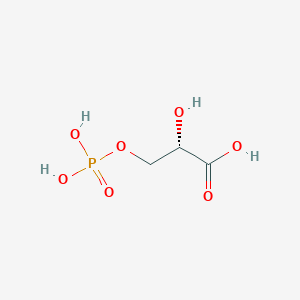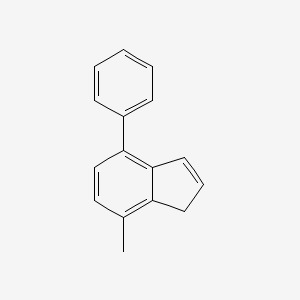
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is a natural metabolic intermediate of purine biosynthesis. It is found in all organisms and is produced from succinyl-5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate with the help of the enzyme adenylosuccinate lyase . This compound is known for its role as an activator of AMP-activated protein kinase (AMPK), which is involved in various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves several steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the β-anomer. This product is then treated with methyl orthoformate in the presence of a base to form the imidazole ring. The nitrile nearest the sugar is converted to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions often result in the formation of various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt involves its activation of AMP-activated protein kinase (AMPK). This activation occurs through the compound’s mimicry of adenosine monophosphate (AMP), leading to the phosphorylation and activation of AMPK. The activated AMPK then regulates various metabolic pathways, including glucose and lipid metabolism, protein synthesis, and cellular energy homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Acadesine (AICA-riboside): Another AMP-activated protein kinase activator used for similar therapeutic applications.
Pyrazofurin 5’-monophosphate: A compound with structural resemblance to 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt, used in purine biosynthesis inhibition.
Uniqueness
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5’-Monophosphate Disodium Salt is unique due to its specific role as an intermediate in purine biosynthesis and its potent activation of AMPK. This makes it a valuable tool in both research and therapeutic applications, particularly in the study and treatment of metabolic diseases and cancer .
Propiedades
Fórmula molecular |
C9H13N4Na2O8P |
|---|---|
Peso molecular |
382.17 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
VJJWHCXSMLYRNL-LGVAUZIVSA-L |
SMILES isomérico |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


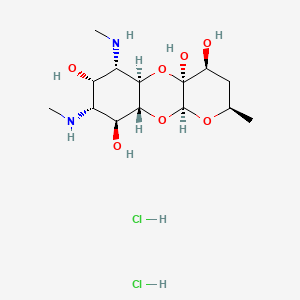
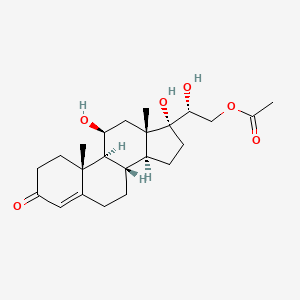

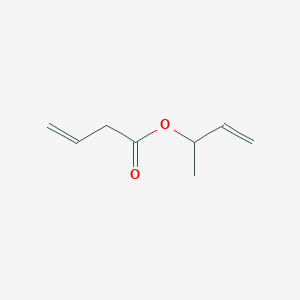
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
